molecular formula C11H15NO2 B1628628 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine CAS No. 203987-26-2

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Número de catálogo: B1628628
Número CAS: 203987-26-2
Peso molecular: 193.24 g/mol
Clave InChI: BTUIPFJISARBDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly as a synthetic intermediate for the development of novel neuropsychiatric therapeutics. This compound belongs to the 3,4-dihydro-2H-1-benzopyran (chromane) structural class, which is a prominent scaffold in drug discovery due to its presence in numerous biologically active molecules . The core benzopyran structure is recognized for its diverse pharmacological potential, with derivatives demonstrating activity against various neurological targets . Specifically, this amine-functionalized chromane derivative serves as a key precursor in the synthesis of compounds designed to target central nervous system (CNS) receptors. Structural analogs within this chemical family have been investigated as ligands for serotonin receptors (5-HT), including the 5-HT 1A and 5-HT 2A subtypes . Research indicates that modifying the amine substituent on the benzopyran core is a critical strategy for modulating affinity and selectivity for these receptor sites, which are implicated in conditions such as depression, anxiety, and schizophrenia . The incorporation of an N-methyl group on the amine functionality, as seen in this compound, is a common modification to optimize the drug-like properties and receptor interaction profiles of such molecules. This product is provided For Research Use Only and is intended for use as a standard or building block in chemical synthesis and pharmacological profiling within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

Número CAS

203987-26-2

Fórmula molecular

C11H15NO2

Peso molecular

193.24 g/mol

Nombre IUPAC

6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C11H15NO2/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9/h3-4,6,9,12H,5,7H2,1-2H3

Clave InChI

BTUIPFJISARBDC-UHFFFAOYSA-N

SMILES

CNC1CC2=C(C=CC(=C2)OC)OC1

SMILES canónico

CNC1CC2=C(C=CC(=C2)OC)OC1

Origen del producto

United States

Métodos De Preparación

Cyclization of Phenolic Precursors

The chroman ring is often constructed via acid- or base-catalyzed cyclization of substituted 2-(2-hydroxyaryl)ethyl derivatives. For example, 6-methoxychroman-4-one (CAS 5802-17-5) serves as a key intermediate, accessible through cyclization of 2-hydroxy-5-methoxyacetophenone derivatives under acidic conditions. This ketone intermediate is subsequently functionalized at the 3-position.

Diels-Alder Approaches

Inverse electron-demand Diels-Alder reactions have been employed to access chroman derivatives. A study by Badarau et al. (2009) demonstrated the use of nitroso dienophiles with electron-rich dienes to yield 3-aminochroman precursors, though N-methylation steps were required post-cyclization.

Introduction of the 3-Amino Group

Reductive Amination of Chroman-4-one

A two-step process involving:

  • Condensation of 6-methoxychroman-4-one with methylamine to form an imine.
  • Reduction using NaBH₄ or catalytic hydrogenation to yield the secondary amine.
    This method, however, often produces racemic mixtures and requires chiral resolution.

Biocatalytic Enantioselective Synthesis

Fuganti and Sacchetti (2010) reported an enzymatic approach using ketoreductases to asymmetrically reduce 3-nitrochroman derivatives, achieving enantiomeric excesses >98%. Subsequent hydrogenolysis of the nitro group and methylation yielded the target compound.

Nitro Group Reduction

Alternative routes involve nitration at position 3 followed by catalytic hydrogenation. For instance, Jarończyk et al. (2012) utilized Pd/C in ethanol to reduce 3-nitro-6-methoxychroman to the primary amine, which was then methylated using formaldehyde and formic acid.

N-Methylation Techniques

Eschweiler-Clarke Reaction

Treatment of 3-amino-6-methoxychroman with formaldehyde and formic acid under reflux conditions provides efficient N-methylation. Yields typically range from 70–85%, though over-methylation to dimethylamine derivatives is a noted side reaction.

Methyl Halide Alkylation

Reaction with methyl iodide in the presence of K₂CO₃ in DMF achieves selective methylation. A study by Pitsinos et al. (2007) optimized this method, reporting 92% yield when employing 1.2 equivalents of CH₃I at 0°C.

Integrated Synthetic Routes

Route 1: From Chroman-4-one

  • 6-Methoxychroman-4-one → Imine formation with methylamine → NaBH₄ reduction → This compound (Overall yield: 58%).

Route 2: Enantioselective Biocatalysis

  • 3-Nitro-6-methoxychroman synthesis → Enzymatic reduction → Nitro hydrogenolysis → Eschweiler-Clarke methylation (Overall yield: 41%, >99% ee).

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Key Reference
Reductive Amination 58 Racemic High
Biocatalytic 41 Enantiopure Moderate
Nitro Reduction 65 Racemic High

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the benzopyran ring can yield tetrahydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of 6-formyl-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine.

    Reduction: Formation of 6-methoxy-N-methyl-tetrahydro-2H-1-benzopyran-3-amine.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can lead to the formation of aldehydes or carboxylic acids.
  • Reduction : May yield tetrahydro derivatives.
  • Substitution : The methoxy group can be substituted with other functional groups via nucleophilic substitution reactions.

Chemistry

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine serves as a building block in organic synthesis. Its unique structure allows it to be used in creating more complex organic molecules, particularly within the field of medicinal chemistry.

Biology

The compound has been studied for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various microbial strains.
  • Anticancer Effects : Investigations into its efficacy in cancer treatment are ongoing, with some evidence pointing towards potential cytotoxic effects on cancer cells.

Medicine

In medicinal research, this compound is being evaluated for its therapeutic potential in treating various diseases. Its interaction with specific biological targets could lead to new treatments for conditions such as:

  • Neurological disorders
  • Inflammatory diseases
    These interactions may involve modulation of neurotransmitter systems and receptor activities.

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it valuable for producing specialty chemicals.

Mecanismo De Acción

The mechanism of action of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Positional Isomerism

Structural analogs of this compound differ in substituent type, position, and N-functionalization. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Position N-Substituent Molecular Formula Molecular Weight CAS Number Key Properties/References
6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine Methoxy 6 Methyl C12H17NO2 207.27 Not provided Target compound; hypothetical data based on analogs
8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride Methoxy 8 H (HCl salt) C10H14ClNO2 215.68 EN300-22062 95% purity; positional isomer
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride Difluoro 6,8 H (HCl salt) C9H10ClF2NO 237.64 1803582-19-5 Hydrochloride salt; safety data unavailable
5-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride Bromo 5 H (HCl salt) C9H11BrClNO 272.55 Not provided 95% purity; brominated analog
6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride Fluoro 6 H (HCl salt) C9H11ClFNO 203.64 3D-DXC58771 Research use; fluorinated derivative
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine Fluoro, Methyl 6,8 Ethyl C12H16FNO 209.26 1554168-99-8 Altered amine position (4 vs. 3)

Key Observations:

  • Positional Effects : Methoxy at 6 vs. 8 alters electronic distribution and steric interactions. For example, 8-methoxy derivatives may exhibit reduced receptor binding due to steric hindrance compared to 6-substituted analogs .
  • Halogen vs. Methoxy : Fluorine (electron-withdrawing) and bromine (bulky, lipophilic) substituents modulate solubility and target affinity differently than methoxy. Fluorinated analogs (e.g., 6-Fluoro) may enhance metabolic stability but reduce hydrogen-bonding capacity .
  • N-Substituents : N-methyl (target) vs. N-ethyl () or unsubstituted (HCl salts) affects lipophilicity and pharmacokinetics. N-methyl derivatives generally exhibit higher membrane permeability .

Actividad Biológica

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a compound belonging to the benzopyran class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

The compound has a molecular formula of C11H15N2O2C_{11}H_{15}N_{2}O_{2} and a molecular weight of 229.70 g/mol. It features a methoxy group at the 6th position and a methyl group attached to the nitrogen atom, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in the body. These interactions may include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer cell proliferation and other pathological processes .

Anticancer Activity

Research indicates that compounds within the benzopyran class exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while being less toxic to normal cell lines .

CompoundCancer Cell LineIC50 (μM)Cytotoxicity in Normal Cells
This compoundMDA-MB-231TBDTBD
Benzopyran Derivative AMDA-MB-2315.2>100
Benzopyran Derivative BHEK-293>100102.4 - 293.2

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

Comparative Analysis with Similar Compounds

The unique structural features of this compound contribute to its distinct biological activity compared to other benzopyran derivatives.

Compound NameStructural FeaturesUnique Aspects
6-Methoxy-chroman-3-amineLacks methyl group on nitrogenDifferent reactivity
6-Methoxy-N-propyl-benzopyranPropyl group instead of methylAltered pharmacokinetics
6-Methoxy-N,N-diethylaminochromanDiethylamino substitutionDifferent interaction profiles

Case Studies and Research Findings

A study focused on the structure–activity relationship (SAR) of benzopyran derivatives highlighted that modifications at specific positions can significantly influence their anticancer activity. Notably, compounds exhibiting substitutions at the 3-position showed varying degrees of efficacy against cancer cell lines .

Q & A

Q. What are the established synthetic routes for 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine, and what critical reagents are involved?

The synthesis typically involves cyclization of propargyl ethers to form the benzopyran core, followed by functionalization at the 3-amino position. For example:

  • Cyclization : Propargyl ethers derived from substituted phenols are thermally cyclized to yield 2H-1-benzopyrans. Substituents at the 6-position (e.g., methoxy) are introduced during this step .
  • Epoxide Ring-Opening : 3,4-Epoxides of the benzopyran core are reacted with methylamine under basic conditions (e.g., K₂CO₃ in methanol) to introduce the N-methylamine group .
  • Reductive Amination : Alternative routes employ NaCNBH₃-mediated reductive amination of aldehydes with primary amines in 1,2-dichloroethane, as seen in analogous benzopyran-3-amine syntheses .

Q. How is the compound characterized structurally and chemically post-synthesis?

  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated in related benzopyran derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃), dihydro-2H-pyran ring protons, and N-methyl (-CH₃) signals. For example, the N-methyl group shows a singlet near δ 2.3 ppm .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., m/z 207.1 for the free base) .

Q. What purification strategies are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates regioisomers arising from meta-substituted precursors .
  • Recrystallization : Hydrochloride salts (e.g., 1803601-90-2) are recrystallized from ethanol/water mixtures to enhance purity .
  • TLC Monitoring : Rf values (e.g., 0.5 in CH₂Cl₂:MeOH 9:1) track reaction progress and confirm product homogeneity .

Advanced Research Questions

Q. How do structural modifications at the 6-methoxy or 3-amine positions influence biological activity?

  • Electron-Withdrawing Groups (EWGs) : Replacing the 6-methoxy group with nitro (-NO₂) enhances antihypertensive activity in rodent models, likely due to increased electrophilicity and target binding .
  • Amine Substitution : Pyrrolidino or piperidino groups at the 3-position improve vasodilation potency compared to N-methyl, as shown in DOCA/saline hypertensive rat studies . Exceptions include 3-chloropropylamine derivatives, which retain activity via alternate mechanisms .
  • Stereochemical Effects : The (3R,4S) configuration in analogs shows higher receptor affinity, emphasizing the need for chiral resolution (e.g., chiral HPLC) during synthesis .

Q. What in vivo models and endpoints are appropriate for evaluating pharmacological efficacy?

  • Hypertension Models : Conscious DOCA/saline-treated rats are standard for testing antihypertensive effects. Blood pressure reduction (>30 mmHg) is comparable to hydralazine and nifedipine .
  • Mechanistic Studies : Ex vivo aortic ring assays confirm direct vasodilation, while radioligand binding (e.g., α₁-adrenergic receptors) identifies molecular targets .
  • Toxicity Screening : Acute toxicity (LD₅₀) in rodents and cytochrome P450 inhibition assays assess translational viability .

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data?

  • Molecular Docking : Predicts binding modes to targets like serotonin transporters (SERT) using SMILES-derived 3D structures. For example, methoxy groups may form hydrogen bonds with Tyr-95 in SERT .
  • DFT Calculations : Evaluates electron density at the 3-amine group to explain why bulky substituents (e.g., benzhydryl) reduce activity due to steric hindrance .
  • Pharmacophore Modeling : Aligns active derivatives (e.g., 6-nitro analogs) to identify critical hydrophobic/ionic features for activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Purity Verification : Re-test compounds using HPLC (≥95% purity) to rule out impurities as confounding factors .
  • Stereochemical Confirmation : Use chiral columns or X-ray diffraction to ensure enantiopurity, as racemic mixtures may obscure activity .
  • Model Variability : Standardize in vivo protocols (e.g., DOCA/saline dose, measurement timing) to reduce inter-study variability .

Methodological Best Practices

  • Synthetic Optimization : Replace thermal cyclization with microwave-assisted methods to improve yield and reduce side products .
  • In Silico Screening : Prioritize derivatives with calculated LogP < 3 and polar surface area > 40 Ų for improved CNS permeability .
  • Data Reproducibility : Deposit crystallographic data in public repositories (e.g., CCDC) for independent validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.